2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

Catalog No.
S539348
CAS No.
845538-12-7
M.F
C12H12ClN3O
M. Wt
249.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyr...

CAS Number

845538-12-7

Product Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

InChI

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H

InChI Key

IMVNFURYBZMFDZ-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl

Solubility

Soluble in DMSO

Synonyms

PHA 767491 hydrochloride

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl

Description

The exact mass of the compound PHA-767491 hydrochloride is 249.0669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor effects:

  • Studies have shown that Cdc7 inhibitors possess anti-tumor activity in various cancers []. PHA-767491 hydrochloride, being a first-generation Cdc7 inhibitor, has been well-characterized for its ability to suppress tumor growth.
  • Research suggests that PHA-767491 hydrochloride inhibits proliferation and induces apoptosis (programmed cell death) in glioblastoma cells, a particularly aggressive form of brain cancer [].
  • Additionally, this compound appears to suppress the migration and invasion of these cancerous cells [].

Specificity and Limited Toxicity:

  • PHA-767491 hydrochloride exhibits selectivity towards Cdc7 and Cdk9, with minimal impact on other kinases involved in cell cycle regulation. Studies report significant selectivity against CDK1/2, GSK3-β, MK2, CDK5, PLK1, and CHK2 [].
  • Importantly, research has shown that PHA-767491 hydrochloride has limited effects on non-tumorigenic cells, indicating potential therapeutic advantages by targeting cancer cells more specifically [].

Mechanism of Action:

  • PHA-767491 hydrochloride falls under the category of ATP-competitive inhibitors. This means it competes with Adenosine Triphosphate (ATP) for binding sites on Cdc7 and Cdk9, thereby hindering their enzymatic activity in the cell cycle process [].
  • Cdc7 and Cdk9 play crucial roles in DNA replication and cell division. By inhibiting these kinases, PHA-767491 hydrochloride disrupts these processes, leading to cell cycle arrest and ultimately cell death in cancer cells [].

2-Pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one; hydrochloride is a complex organic compound characterized by a unique bicyclic structure that incorporates both pyridine and pyrrolidine moieties. The compound has the molecular formula C₁₂H₁₂ClN₃O and features a tetrahydropyrrolo framework fused with a pyridine ring. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

  • CDC7 and CDK9 are enzymes crucial for cell cycle progression [].
  • PHA-767491 hydrochloride inhibits their activity, leading to cell cycle arrest and ultimately cell death (apoptosis) in cancer cells [, ].
  • Studies suggest it may also affect the expression of certain genes involved in cancer cell growth and invasion [].
  • As PHA-767491 hydrochloride is still under investigation, detailed information on its safety profile is limited.
  • In-vitro studies suggest it has good selectivity for CDC7 and CDK9 compared to other related kinases, potentially reducing side effects [].
  • However, further research is needed to determine its safety and efficacy in humans.

The chemical reactivity of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one is influenced by its nitrogen-containing rings. Typical reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyridine and pyrrolidine rings can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Reduction Reactions: The carbonyl group present in the structure can be reduced to alcohols or amines under appropriate conditions.

Research indicates that 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one exhibits significant biological activities. It has been studied for its potential as an inhibitor of various kinases, particularly Cdc7 kinase, which plays a crucial role in cell cycle regulation. Compounds in this class have shown promising results in inhibiting cancer cell proliferation and may have therapeutic implications in oncology .

The synthesis of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one typically involves multi-step synthetic pathways. Common methods include:

  • Cyclization Reactions: Starting from appropriate precursors such as haloketones or pyridine derivatives, cyclization can be achieved through thermal or catalytic processes.
  • Multicomponent Reactions: Techniques such as the four-component synthesis allow for efficient construction of the desired compound from readily available starting materials .
  • Use of Catalysts: Catalysts like ammonium chloride may be employed to facilitate reactions and improve yields.

The primary applications of 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one; hydrochloride are found in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents.
  • Biochemical Research: Investigating kinase inhibition and cellular signaling pathways.
  • Material Science: Potential use in designing novel materials due to its unique structural properties.

Interaction studies involving 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile. Research has demonstrated interactions with specific kinases and other proteins involved in cell cycle regulation and signal transduction pathways .

Several compounds share structural similarities with 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one. Here are some notable examples:

Compound NameStructureUnique Features
1-AminoisoquinolineStructureContains an isoquinoline core; potential neuroprotective effects.
1H-Pyrrolo[3,2-c]quinolin-4(5H)-one-Exhibits similar biological activity but differs in nitrogen placement within the ring structure.
Pyrrolopyridinones-Broad range of biological activities; often used as kinase inhibitors but vary in efficacy depending on substitutions.

Uniqueness

What sets 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one apart is its specific arrangement of nitrogen atoms and the fused bicyclic structure that enhances its biological activity compared to other compounds in the same class. This unique configuration may contribute to its selectivity and potency against specific biological targets.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

249.0668897 g/mol

Monoisotopic Mass

249.0668897 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Erbayraktar Z, Alural B, Erbayraktar RS, Erkan EP. Cell division cycle 7-kinase inhibitor PHA-767491 hydrochloride suppresses glioblastoma growth and invasiveness. Cancer Cell Int. 2016 Nov 18;16:88. doi: 10.1186/s12935-016-0364-8. eCollection 2016. PubMed PMID: 27891063; PubMed Central PMCID: PMC5116134.

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